1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone
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Overview
Description
1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone is an organic compound with the molecular formula C₉H₁₇NO₂. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone typically involves the reaction of piperidine derivatives with acetylating agents under controlled conditions. One common method is the acetylation of 1,4-dimethyl-4-hydroxy-piperidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of pyridine derivatives, followed by acetylation. The use of catalysts such as molybdenum disulfide or nickel-based catalysts can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered ring containing one nitrogen atom.
1,4-Dimethyl-piperidine: Lacks the acetyl and hydroxyl groups.
3-Acetyl-piperidine: Lacks the methyl and hydroxyl groups.
Uniqueness
1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone is unique due to the presence of both acetyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-hydroxy-1,4-dimethylpiperidin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(11)8-6-10(3)5-4-9(8,2)12/h8,12H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSYAXKYAOWSCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCC1(C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283202 |
Source
|
Record name | 1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37994-62-0 |
Source
|
Record name | NSC30344 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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